

Spectroscopic Profile of 1,4-Dichlorophthalazine: A Technical Guide

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Compound of Interest

Compound Name: 1,4-Dichlorophthalazine

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,4-Dichlorophthalazine**, a key intermediate in medicinal chemistry and materials science. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **1,4-Dichlorophthalazine** is $C_8H_4Cl_2N_2$ with a molecular weight of 199.04 g/mol. [1][2] The spectroscopic data presented below is crucial for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

1H NMR (400 MHz, $CDCl_3$) [3]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.74–7.76	m	2H	ArH
7.85–7.87	m	2H	ArH

^{13}C NMR (100 MHz, CDCl_3)[3]

Chemical Shift (δ) ppm	Assignment
125.86	2 x C
127.21	2 x C
134.49	2 x C
155.03	2 x C

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for **1,4-Dichlorophthalazine** was obtained using the KBr pellet method.[3]

Wavenumber (cm^{-1})	Description
3157, 3000	Aromatic C-H Stretch
2896, 2875	C-H Stretch
1671	C=N Stretch
1346, 1289, 1157	C-N Stretch, C-H in-plane bend
993, 775, 664	C-H out-of-plane bend, C-Cl stretch

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EIMS) provides information about the molecular weight and fragmentation pattern of a molecule.

EIMS (m/z)[3]

m/z	Relative Intensity (%)	Assignment
202	10	[M+4] ⁺
200	63	[M+2] ⁺
198	100	[M] ⁺
182	25	[M-Cl+H] ⁺ fragment
180	77	[M-Cl] ⁺ fragment
172	17	Fragment
170	26	Fragment
151	17	Fragment
135	20	Fragment
128	14	Fragment
125	11	Fragment
123	29	Fragment
102	17	Fragment
101	11	Fragment
99	20	Fragment
90	11	Fragment

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: A sample of **1,4-Dichlorophthalazine** (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. The

sample should be fully dissolved to ensure a homogeneous solution for analysis.

Data Acquisition: NMR spectra were acquired on a 400 MHz spectrometer.[3]

- ^1H NMR: The spectrum is typically acquired with a 90° pulse, a spectral width of around 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.
- ^{13}C NMR: The spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each carbon environment. A wider spectral width (e.g., 0-200 ppm) is used. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good spectrum, especially for quaternary carbons.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of the solid **1,4-Dichlorophthalazine** sample is finely ground in an agate mortar and pestle.
- Around 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder is added to the mortar.
- The sample and KBr are thoroughly mixed and ground together until a fine, homogeneous powder is obtained.[4]
- The mixture is then transferred to a pellet-forming die and compressed under high pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[3][5]

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of a pure KBr pellet is first recorded. The sample spectrum is then recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$, and the background is automatically subtracted by the instrument's software.

Mass Spectrometry (EIMS)

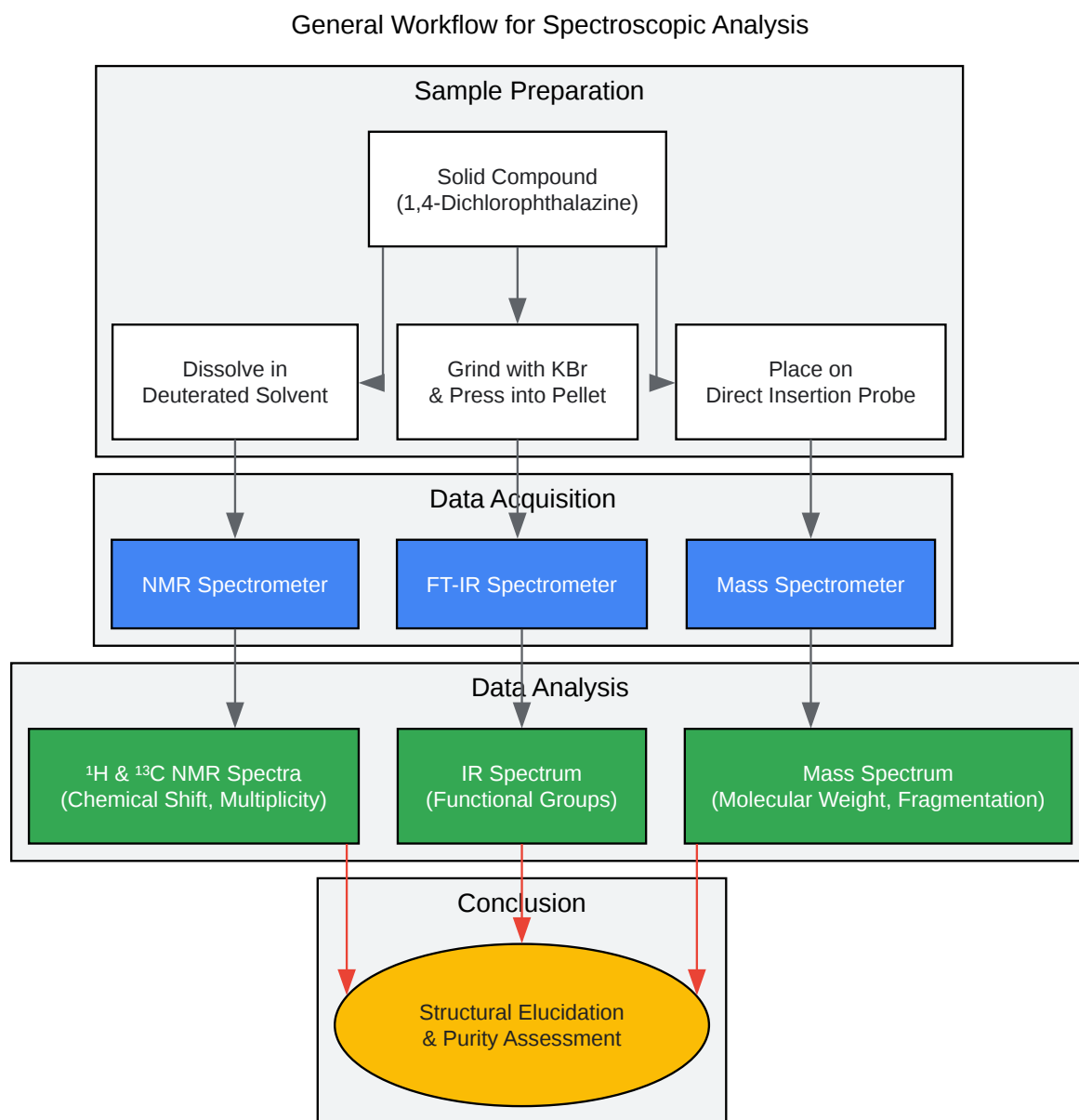
Sample Introduction: A small amount of the solid **1,4-Dichlorophthalazine** sample is introduced into the mass spectrometer, typically via a direct insertion probe. The probe is heated to volatilize the sample into the ion source.[6]

Ionization and Analysis:

- In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.[7][8]
- The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1,4-Dichlorophthalazine**.



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Caption: Workflow for Spectroscopic Analysis.

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- To cite this document: BenchChem. [Spectroscopic Profile of 1,4-Dichlorophthalazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042487#spectroscopic-data-nmr-ir-ms-of-1-4-dichlorophthalazine]

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